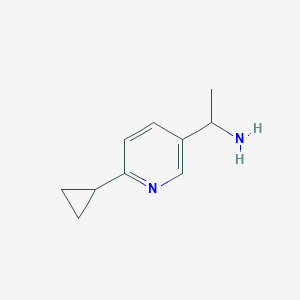

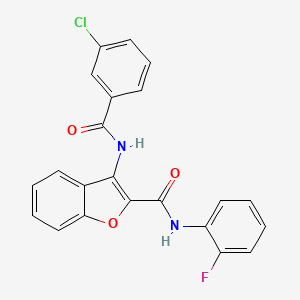

![molecular formula C5H9ClN2O2S B2532849 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile CAS No. 1343825-88-6](/img/structure/B2532849.png)

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitrile-containing compounds can involve various strategies, including condensation and cyclization reactions. For instance, the synthesis of 2-chloro-3-amino-4-methylpyridine, as mentioned in one of the papers, involves a Knoevenagel condensation followed by cyclization, chlorination, hydrolysis, and a Hoffman reaction, resulting in a moderate overall yield . Although the target compound is not synthesized in the papers, the methods described could potentially be adapted for the synthesis of 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile by incorporating chlorosulfonyl and methylamino groups into the appropriate precursor molecule.

Molecular Structure Analysis

The molecular structure of nitrile compounds can be complex, as demonstrated by the cyclodimerisation of 3-methyl-2-butenenitrile, which leads to a cyclodimer with a defined structure established through acid hydrolysis . While the exact structure of this compound is not provided, it is likely to have distinct spectroscopic features that could be characterized by techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy, similar to the characterization of 2-chloro-3-amino-4-methylpyridine .

Chemical Reactions Analysis

The chemical reactions involving nitrile compounds can be diverse. The cyclodimerisation reaction of 3-methyl-2-butenenitrile, for example, is carried out using lithium diisopropylamide at low temperatures, indicating that the reaction conditions can be critical for the success of such transformations . These insights suggest that the synthesis of this compound might also require specific reaction conditions to incorporate the chlorosulfonyl and methylamino functional groups successfully.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile compounds are influenced by their molecular structure. The papers do not provide specific data on the physical properties of this compound, but the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound could be predicted based on the functional groups present and their known effects on related molecules. The reactivity of the nitrile group, as well as the presence of chlorosulfonyl and methylamino groups, would also contribute to the compound's overall chemical behavior.

科学的研究の応用

One-Pot Synthesis of Isothiazole Carboxylates 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile derivatives have been utilized in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. This process involves the reaction of a range of aminonitriles, readily available through the Strecker reaction, with methyl 2-(chlorosulfonyl)acetate, leading to the formation of methyl 2-[[(cyanoalkyl)amino]sulfonyl]acetates. These intermediates are further converted into isothiazole carboxylates under specific conditions, providing a pathway for the synthesis of structurally diverse compounds (Dobrydnev et al., 2018).

Enantiomer Separation and Synthesis of Bioactive Compounds Enzymatic resolution of racemic compounds structurally similar to this compound has been studied for the production of optically pure intermediates. These intermediates are crucial in the synthesis of bioactive compounds such as (R)-GABOB and (R)-Carnitine Hydrochloride. The process involves lipase-catalyzed enantiomer separation and subsequent chemical reactions, underscoring the potential of such nitrile compounds in the synthesis of therapeutically relevant molecules (Kamal et al., 2007).

Synthesis of Heterocyclic Substances with Antimicrobial Activities Compounds related to this compound have been employed as key synthons in the synthesis of a wide variety of heterocyclic substances. These substances exhibit promising antimicrobial activities against a range of bacterial and yeast species. The process involves complex synthetic sequences and reactions with various reagents, leading to the creation of compounds with significant biological activities (Behbehani et al., 2011).

Safety and Hazards

The safety information for “3-[(Chlorosulfonyl)(methyl)amino]butanenitrile” indicates that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be inhaled or ingested, and contact with skin, eyes, or clothing should be avoided . It is also recommended to use personal protective equipment as required .

特性

IUPAC Name |

N-(1-cyanopropan-2-yl)-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2S/c1-5(3-4-7)8(2)11(6,9)10/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUWYOJXUGEQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N(C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

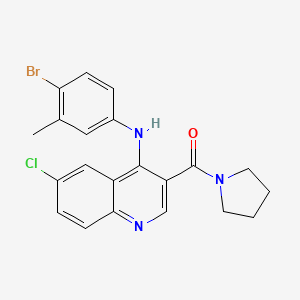

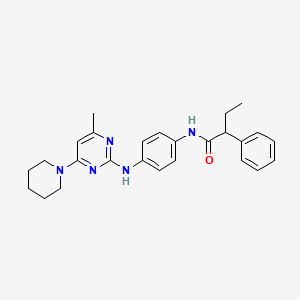

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)

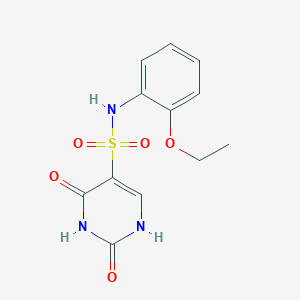

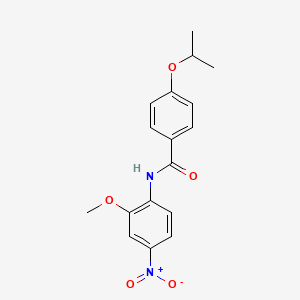

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)

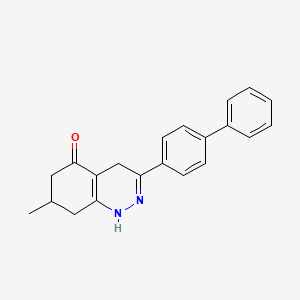

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)

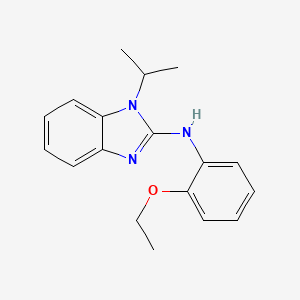

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)

![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)